4-(2-(Bromomethyl)pentyl)thiazole
Description
4-(2-(Bromomethyl)pentyl)thiazole is a brominated thiazole derivative characterized by a pentyl chain substituted with a bromomethyl group at the second carbon, attached to the 4-position of the thiazole ring.
Properties
Molecular Formula |
C9H14BrNS |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
4-[2-(bromomethyl)pentyl]-1,3-thiazole |
InChI |
InChI=1S/C9H14BrNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h6-8H,2-5H2,1H3 |
InChI Key |
PAWYTIRPRGFJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC1=CSC=N1)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bromomethyl)pentyl)thiazole typically involves the reaction of a thiazole derivative with a bromomethylating agent. One common method is the bromomethylation of 2-pentylthiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 4-(2-(Bromomethyl)pentyl)thiazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-(Bromomethyl)pentyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of 4-(2-methylpentyl)thiazole.
Scientific Research Applications
4-(2-(Bromomethyl)pentyl)thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new pharmaceuticals with anticancer or antiviral activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(2-(Bromomethyl)pentyl)thiazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can interact with aromatic residues in protein active sites, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Anticancer Activity
- 4-Cyanophenyl-substituted thiazol-2-ylhydrazones (): Derivatives such as 3f and 3a' exhibit potent anticancer activity against HCT-116 (colorectal) and MCF-7 (breast) cancer cells, with GI50 values as low as 1.0–1.6 µM. The 4-cyanophenyl group enhances electron-withdrawing properties, improving binding to cellular targets. In contrast, 4-(2-(Bromomethyl)pentyl)thiazole’s bromomethyl group may facilitate alkylation of biomolecules, but its activity remains uncharacterized .
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives (): Designed for antimicrobial and anticancer use, these compounds leverage the bromophenyl group for hydrophobic interactions.
Antifungal Activity
- Thiazolyl hydrazones (): Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole show MIC values of 250 µg/mL against Candida utilis. The hydrazone moiety and halogenated aryl groups are critical for activity.
Molecular Interactions and Binding Modes
- π–π Interactions in AChE Inhibition () :
Thiazole analogs (e.g., 2a , 2e ) bind acetylcholinesterase (AChE) via π–π interactions between the thiazole/phenyl rings and Trp286/Tyr341 residues. The bromomethyl group in 4-(2-(Bromomethyl)pentyl)thiazole may sterically hinder such interactions unless positioned to form hydrophobic contacts . - Docking Poses of Triazole-Thiazole Hybrids (): Compounds like 9c (containing a 4-bromophenyl-thiazole group) exhibit binding modes similar to acarbose in enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
- Bioavailability Predictors () :
Compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų generally show good oral bioavailability. 4-(2-(Bromomethyl)pentyl)thiazole has 5 rotatable bonds (pentyl chain + bromomethyl group) and a moderate polar surface area (~60–80 Ų), suggesting favorable absorption . - Structural Analog: 2-(4-(Bromomethyl)phenyl)benzo[d]thiazole () :
This compound shares a bromomethylphenyl-thiazole backbone but includes a fused benzothiazole ring. The added aromaticity may improve target affinity but reduce solubility compared to 4-(2-(Bromomethyl)pentyl)thiazole .
Data Tables
Table 1. Comparison of Anticancer Thiazole Derivatives
Table 2. Key Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
